molecular formula C25H28FN5O2S B2646374 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-20-2

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2646374
CAS No.: 898368-20-2
M. Wt: 481.59
InChI Key: UPBUXEPKLILXMB-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolotriazole Core: The initial step involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thiazolotriazole core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the ethyl group at the 2-position and the hydroxyl group at the 6-position.

    Attachment of the Piperazine Moiety: The piperazine derivative, containing the 4-ethoxyphenyl and 4-fluorophenyl groups, is synthesized separately and then coupled to the thiazolotriazole core through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Key considerations include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazolotriazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolotriazoles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 1-(4-Fluorophenyl)indol-5-yl-azetidin-1-ylmethanone

Uniqueness

Compared to similar compounds, 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-5-11-20(12-6-17)33-4-2)30-15-13-29(14-16-30)19-9-7-18(26)8-10-19/h5-12,22,32H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBUXEPKLILXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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